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CAS No.: 93-70-9

Cat. No.: B1583483

Get Quote

Executive Summary
2'-Chloroacetoacetanilide (CAS 93-70-9), also known as Acetoacet-o-chloroanilide (AAOCA),

is a critical organic intermediate primarily utilized in the synthesis of high-performance azo

pigments (Hansa Yellows) and specific agrochemicals. Its industrial value stems from the active

methylene group within its acetoacetyl moiety, which facilitates rapid azo coupling reactions.

This technical guide provides a comprehensive characterization profile, including validated

analytical methods (HPLC, NMR, IR), synthesis protocols, and mechanistic insights into its

application in pigment chemistry. It is designed to serve as a self-validating reference for

laboratory synthesis and quality control.

Molecular Identity & Physicochemical Profile
The molecule exists in a dynamic equilibrium between keto and enol tautomers, a feature that

significantly influences its spectroscopic characterization and reactivity.[1][2][3]
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Tautomeric Equilibrium
In solution, 2'-chloroacetoacetanilide exhibits keto-enol tautomerism. The keto form is

generally favored in non-polar solvents (like CDCl₃), while the enol form is stabilized by

intramolecular hydrogen bonding and conjugation, particularly in polar protic solvents or during

coordination with metal ions.
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Click to download full resolution via product page

Figure 1: Keto-Enol tautomerism of 2'-Chloroacetoacetanilide.[4][5][6][7][8][9] The active

methylene group in the keto form is the site of azo coupling.

Synthesis & Manufacturing Context
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Understanding the synthesis route is essential for identifying potential impurities (e.g.,

unreacted o-chloroaniline or symmetric ureas).

Industrial Route (Diketene Process)
The standard industrial synthesis involves the reaction of o-chloroaniline with diketene. This

method is atom-efficient but requires handling hazardous diketene.

Laboratory Protocol (Ethyl Acetoacetate Route)
For laboratory-scale synthesis where diketene handling is unsafe, ethyl acetoacetate is the

preferred reagent.

Protocol: Synthesis of 2'-Chloroacetoacetanilide

Reagents:

o-Chloroaniline (1.0 eq)

Ethyl Acetoacetate (1.2 eq)

Solvent: Xylene or Toluene (High boiling point required to drive off ethanol)

Catalyst: Triethylamine (0.05 eq) or Pyridine

Procedure:

Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, thermometer, and a

distillation condenser (Dean-Stark trap optional but recommended).

Reaction: Charge o-chloroaniline and solvent. Heat to 90°C.

Addition: Add ethyl acetoacetate dropwise over 30 minutes.

Reflux: Increase temperature to reflux (~110-120°C). Ethanol byproduct must be distilled

off to drive the equilibrium forward. Monitor reaction by TLC (Hexane:EtOAc 7:3).

Workup: Cool to room temperature. The product may crystallize directly. If not, remove

solvent under reduced pressure.
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Purification: Recrystallize from Ethanol/Water (80:20).

Yield: Expected 75-85%.

Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
This method separates the product from the starting material (o-chloroaniline) and potential

thermal degradation byproducts.
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Spectroscopic Identification
Infrared Spectroscopy (FT-IR, KBr Pellet):

3260 cm⁻¹: N-H stretching (Secondary Amide).

1715 cm⁻¹: C=O stretching (Ketone) – Distinguishing feature from simple acetanilides.

1650 cm⁻¹: C=O stretching (Amide I).

1590 cm⁻¹: Aromatic C=C ring stretch.

750 cm⁻¹: C-Cl stretching (Ortho-substituted benzene).

Proton NMR (¹H-NMR, 400 MHz, CDCl₃):
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δ 2.35 (s, 3H): Methyl group (-COCH₃).

δ 3.65 (s, 2H): Methylene group (-COCH₂CO-). Note: In enol form, this signal diminishes and

a vinyl proton appears ~5.0-5.5 ppm.

δ 7.0 - 7.5 (m, 3H): Aromatic protons.

δ 8.35 (d, 1H): Aromatic proton adjacent to Amide (deshielded).

δ 9.40 (br s, 1H): Amide N-H.

Applications: Azo Pigment Synthesis[10]
The primary application of CAS 93-70-9 is as a coupling component for Hansa Yellow pigments

(e.g., Pigment Yellow 3). The reaction exploits the acidity of the methylene protons.[10]

Mechanism:

Diazotization: An aniline derivative (e.g., 4-chloro-2-nitroaniline) is converted to a diazonium

salt.

Coupling: The diazonium ion attacks the active methylene carbon of 2'-
chloroacetoacetanilide.
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Figure 2: Synthesis pathway for Pigment Yellow 3 using 2'-Chloroacetoacetanilide.

Safety & Handling
Hazard Classification: Irritant (Skin/Eye).

Handling: Use local exhaust ventilation. Avoid dust generation.

Storage: Store in a cool, dry place away from strong oxidizers.

PPE: Nitrile gloves, safety goggles, and P95 dust mask are mandatory during solid handling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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